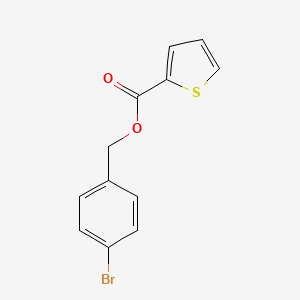
4-bromobenzyl 2-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromobenzyl 2-thiophenecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is of particular interest to researchers due to its unique properties and potential applications in the field of medicine, agriculture, and industry.
Scientific Research Applications
The potential applications of 4-bromobenzyl 2-thiophenecarboxylate in scientific research are vast and varied. This compound has been found to have potential applications in the field of medicine, specifically in the development of new drugs. It has been reported that this compound exhibits anti-inflammatory, antioxidant, and antimicrobial properties, making it a potential candidate for the treatment of various diseases.
In addition to its potential applications in medicine, this compound has also been found to have applications in the field of agriculture. It has been reported that this compound exhibits insecticidal properties, making it a potential candidate for the development of new insecticides.
Mechanism of Action
The mechanism of action of 4-bromobenzyl 2-thiophenecarboxylate is not well understood. However, it has been suggested that the compound may exert its effects by inhibiting the activity of certain enzymes or by modulating the activity of certain signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well understood. However, it has been reported that this compound exhibits anti-inflammatory, antioxidant, and antimicrobial properties, making it a potential candidate for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-bromobenzyl 2-thiophenecarboxylate in lab experiments is its high yield and purity. This makes it an ideal compound for use in various experiments. However, one of the limitations of using this compound is its potential toxicity, which may limit its applications in certain experiments.
Future Directions
There are several future directions for the study of 4-bromobenzyl 2-thiophenecarboxylate. One potential direction is the development of new drugs based on this compound. Another potential direction is the development of new insecticides based on this compound. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential applications in various fields.
Synthesis Methods
The synthesis of 4-bromobenzyl 2-thiophenecarboxylate can be achieved through various methods, including the reaction of 4-bromobenzyl bromide with potassium thiophenecarboxylate in the presence of a base, such as potassium carbonate. The reaction is typically carried out in an organic solvent, such as dimethylformamide or dimethyl sulfoxide, at a temperature range of 80-100°C. The yield of the reaction is typically high, and the purity of the product can be achieved through recrystallization.
properties
IUPAC Name |
(4-bromophenyl)methyl thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO2S/c13-10-5-3-9(4-6-10)8-15-12(14)11-2-1-7-16-11/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQJOEVWKZUHJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)OCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2-amino-2-oxoethoxy)phenyl]-2-biphenylcarboxamide](/img/structure/B5810981.png)
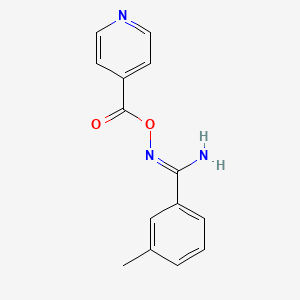
![3-bromo-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B5810995.png)

![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5811024.png)
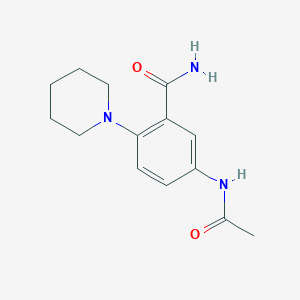

![N-[3-(acetylamino)phenyl]isonicotinamide](/img/structure/B5811030.png)
![2-methoxy-4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5811031.png)
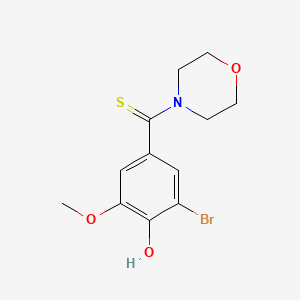
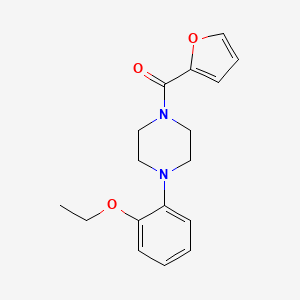
![1-[(2,4-dimethylphenyl)sulfonyl]indoline](/img/structure/B5811045.png)
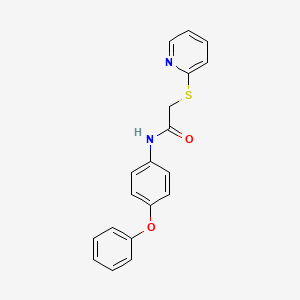
![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5811079.png)